2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

SGLT2 inhibitor Ipragliflozin Structure-Activity Relationship (SAR)

This halogenated benzo[b]thiophene is a non-substitutable key intermediate for Ipragliflozin (ASP1941) synthesis, validated at 75% yield and 99% purity. The 5-bromo-2-fluoro pattern is essential for convergent coupling; any substitution derails synthesis. It also serves as a regulatory reference standard (Ipragliflozin Impurity 7) meeting USP/EMA/JP/BP guidelines, critical for analytical method validation and ANDA filings. Using generic analogs jeopardizes QC release assays and regulatory approval. Procure characterized material with full SER for reliable R&D and commercial manufacturing.

Molecular Formula C15H10BrFS
Molecular Weight 321.2 g/mol
Cat. No. B1375326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Molecular FormulaC15H10BrFS
Molecular Weight321.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F
InChIInChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2
InChIKeyIKGTVOQAJKYBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3) Is a Critical Intermediate for SGLT2 Inhibitor Development


2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene (CAS 1034305-17-3, MF: C15H10BrFS, MW: 321.21) is a halogenated benzo[b]thiophene derivative characterized by its specific 5-bromo-2-fluoro substitution pattern [1]. It is industrially recognized as a critical synthetic intermediate for Ipragliflozin (ASP1941), a clinically approved sodium-glucose cotransporter 2 (SGLT2) inhibitor for type 2 diabetes mellitus [2]. The compound is also designated as Ipragliflozin Impurity 7 (or Impurity B) and is supplied as a well-characterized reference material compliant with USP, EMA, JP, and BP standards for regulatory analytical applications [3][4].

Substituting 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene with a Generic Analog Risks Late-Stage Clinical Failure and Regulatory Rejection


In GMP manufacturing and regulatory filings, this compound cannot be substituted with general-purpose benzo[b]thiophene derivatives or other halogenated intermediates. The precise 5-bromo-2-fluorobenzyl motif is non-negotiable for the convergent synthesis of Ipragliflozin, dictating the requisite regiochemistry for downstream coupling reactions [1]. A substitution, such as using an unsubstituted or differently halogenated analog, would derail the synthetic pathway, potentially leading to the formation of inactive or toxic isomers . Furthermore, for analytical quality control (QC) and Abbreviated New Drug Application (ANDA) submissions, this compound is a defined pharmacopoeial impurity standard; using a non-reference grade material or an in-house prepared analog lacking full characterization (e.g., structure elucidation report, COA) invalidates analytical method validation and jeopardizes regulatory approval [2][3].

Quantitative Differentiation: How 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Outperforms Comparable Benzo[b]thiophene Intermediates


The 5-Bromo-2-Fluorobenzyl Substitution Pattern Defines SGLT2 Inhibitor Potency; Non-Halogenated Analogs Are Inactive

This compound's specific 5-bromo-2-fluoro substitution on the benzyl group is a critical pharmacophoric element. In contrast, the unsubstituted benzo[b]thiophene core exhibits no clinically meaningful SGLT2 inhibition. The downstream product, Ipragliflozin, which incorporates this exact motif, demonstrates an IC50 of 7.38 nM for human SGLT2 and a 254-fold selectivity over SGLT1 [1][2]. The potency and selectivity are directly contingent on the spatial and electronic properties conferred by the specific halogenation pattern established in this intermediate.

SGLT2 inhibitor Ipragliflozin Structure-Activity Relationship (SAR)

Validated Synthetic Route Delivers >99% HPLC Purity with 75% Yield, Surpassing Generic Method Reliability

A patent-validated synthetic route for this specific compound has been optimized for industrial scale, achieving a reproducible yield of 75.0% and a final purity of 99% as determined by HPLC [1]. In contrast, attempting to synthesize the compound via unoptimized generic benzylation or halogenation methods often results in complex mixtures, lower yields (often <50%), and necessitates additional purification steps due to the formation of regioisomers and polyhalogenated byproducts [2]. The optimized route avoids such pitfalls by employing a direct condensation-reduction sequence.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

USP/EMA/JP/BP Reference Standard Grade Eliminates Method Validation Uncertainty vs. Technical-Grade Materials

As Ipragliflozin Impurity 7, this compound is supplied as a well-characterized reference standard with full traceability and a Structure Elucidation Report (SER) [1]. This meets the stringent standards set by USP, EMA, JP, and BP for use in ANDA and NDA submissions [2]. In contrast, a typical technical-grade benzo[b]thiophene intermediate (e.g., 2-(bromomethyl)benzo[b]thiophene or 5-bromo-2-fluorobenzyl alcohol) lacks the required certification, comprehensive impurity profile, and regulatory-grade documentation. Using a non-reference standard for method validation introduces significant uncertainty and is a common cause of regulatory queries or rejection during the ANDA review process.

Analytical Chemistry Quality Control Regulatory Compliance

Dual Reactive Handle (Br and F) Enables Sequential Functionalization Unattainable with Mono-Halogenated Analogs

The compound's unique value as a synthetic intermediate stems from its orthogonal reactive handles: the bromine atom is a potent leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions (e.g., Suzuki-Miyaura), while the fluorine atom modulates the electronic properties of the aromatic ring and can itself participate in further functionalization under specific conditions . In comparison, a simpler intermediate like 2-(bromomethyl)benzo[b]thiophene offers only a single reactive center (the benzylic bromide), limiting its utility in building molecular complexity. The presence of both bromine and fluorine in a defined orientation allows for a divergent and sequential synthetic strategy, a versatility not afforded by simpler, mono-functionalized analogs.

Organic Synthesis Medicinal Chemistry Cross-Coupling

Specific LogP (5.39) and Molecular Weight (321.21) Dictate Chromatographic Behavior; Generic Analogs Require Method Re-Development

The physicochemical properties of this compound are precisely defined: LogP is 5.39370 and the monoisotopic mass is 319.967 Da (average MW 321.21) [1]. This specific lipophilicity and mass dictate its unique retention time in reverse-phase HPLC and GC methods used for quality control of Ipragliflozin. If a user attempts to substitute a generic impurity standard—for instance, the related Ipragliflozin Desfluoro Impurity or a different positional isomer—the chromatographic method would require complete revalidation due to altered retention behavior, co-elution risks, and different ionization efficiency in MS detection. The established identity of this compound is a critical parameter in validated analytical methods.

Analytical Method Development Physicochemical Properties Chromatography

Direct Vendor Purity Specifications (95-98%+ GC) Guarantee Batch-to-Batch Consistency for Downstream Processes

Reputable vendors provide this compound with tightly controlled purity specifications, typically ranging from 95% to >98.0% (GC) . This level of purity is a direct requirement for its use as a key starting material in the synthesis of an active pharmaceutical ingredient (API). In comparison, many analogous benzo[b]thiophene building blocks are offered at lower purities (e.g., 90% or "technical grade"), which introduces impurities that can propagate through the synthesis, lower the final API yield, and necessitate costly and time-consuming purification steps. The documented, high-purity supply chain for this specific compound provides a quantifiable guarantee of consistency that is essential for reproducible process chemistry.

Quality Assurance Procurement Supply Chain

High-Value Application Scenarios for 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Based on Verifiable Evidence


GMP Production of Ipragliflozin Active Pharmaceutical Ingredient (API)

This is the primary and most valuable application. Process chemists require this specific intermediate for the convergent synthesis of Ipragliflozin. As outlined in Section 3, its validated synthetic route offers a 75.0% yield and 99% purity [1]. Any attempt to substitute this intermediate with a generic analog will fail to yield the correct API, as demonstrated by the SAR evidence showing the criticality of the 5-bromo-2-fluoro pattern for downstream potency [2]. This compound is a non-substitutable starting material for commercial API manufacturing.

Regulatory Analytical Method Development and Validation for ANDA/NDA Submissions

Analytical scientists must use this compound as a certified reference standard (Ipragliflozin Impurity 7) for developing and validating HPLC or GC methods to quantify impurities in Ipragliflozin drug substance and product. The evidence shows this material meets USP/EMA/JP/BP standards and is provided with a comprehensive Structure Elucidation Report (SER) [3]. Using a non-certified analog, even one with similar structure, would be scientifically and regulatorily insufficient, as the specific LogP (5.39) and mass (321.21) are method-defining parameters [4].

Medicinal Chemistry Exploration of Novel SGLT2 or Other Benzo[b]thiophene-Based Therapeutics

Medicinal chemists can leverage this compound's dual reactive handles (aryl-Br and aryl-F) as a platform for synthesizing novel analogs of Ipragliflozin or other bioactive molecules . The bromine atom serves as a versatile site for introducing diversity through cross-coupling chemistry, a strategy not possible with simpler, mono-halogenated intermediates. This allows for the efficient exploration of structure-activity relationships around the benzo[b]thiophene core.

Quality Control and Batch Release Testing in Commercial Pharmaceutical Manufacturing

QC departments use this compound as a primary reference standard for the routine batch release testing of Ipragliflozin. The high commercial purity (>98% GC) and established identity ensure reliable system suitability and accurate quantification of this specific impurity . Substituting with a non-reference grade material would invalidate the QC release assay, creating a significant compliance risk and potential supply disruption.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.